3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide compound characterized by a substituted pyrazole core with distinct functional groups. The molecule features a pyrazole ring substituted at the 1-position with ethyl and methyl groups, an amino group at the 3-position, and a butylcarboxamide moiety at the 4-position. This arrangement confers unique steric and electronic properties, which may influence solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-15(5-2)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
OEELEIXGYANREA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by a series of reduction and condensation reactions . The use of transition-metal catalysts and photoredox reactions has also been explored to enhance the efficiency of the synthesis .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives often involves multicomponent processes and the use of novel reactants. The operational simplicity and high yields of these methods make them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
The primary focus of research on 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide lies in its pharmacological potential . The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related pyrazole derivative was evaluated for its ability to inhibit various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents . The specific pathways affected by these compounds are still under investigation, but preliminary data points towards their ability to modulate kinase activity, which is crucial in cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This property makes it a candidate for treating inflammatory diseases.
Mechanistic Studies and Binding Affinities
Understanding the mechanistic pathways through which this compound exerts its effects is crucial for developing therapeutic applications. Interaction studies focusing on binding affinities with various biological targets have shown that this compound can effectively bind to enzymes and receptors involved in disease processes.
Case Study: Binding Affinity Analysis
In a detailed study, the binding affinities of several pyrazole derivatives were measured against known targets such as kinases and receptors associated with cancer and inflammation. The results indicated that modifications in the structure of the pyrazole ring significantly influenced binding strength and specificity .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized to enhance yield and purity. The synthetic routes often include:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of functional groups through amide bond formation.
These modifications can lead to variations in biological activity, highlighting the importance of structure-function relationships in drug development .
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
Replacement of the 4-cyano group (in 21230-50-2) with a carboxamide (in 89181-79-3 and the target compound) introduces hydrogen-bonding capacity, which may improve target selectivity or metabolic stability .
Bioactivity Implications: While direct pharmacological data for the target compound are unavailable, structurally related pyrazole carboxamides have shown activity in modulating kinases and neurotransmitter receptors. For example, 3-amino-pyrazole-4-carboxamides with methyl substituents (e.g., 89181-79-3) have been explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
Biological Activity
3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 210.28 g/mol. Its structure features a pyrazole ring, which is significant for its biological interactions. The presence of amino and carboxamide functional groups enhances its reactivity and potential biological activity.
Synthesis
Various synthetic routes exist for this compound, often involving the reaction of substituted hydrazines with appropriate carbonyl compounds. The choice of solvents, temperature, and catalysts can significantly influence yield and purity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 2.43 | Microtubule destabilization |
| Compound B | HepG2 (Liver) | 4.98 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
The specific anticancer activity of this compound is still under investigation, but it shares structural features with known anticancer agents such as pazopanib and crizotinib, which target various cancer-related pathways .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound C | 62% (COX-2) | High |
| Compound D | 71% (COX-2) | Moderate |
These findings suggest that this compound may also possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases .
The biological activity of pyrazole derivatives often involves interactions with specific molecular targets:
- Microtubule Assembly : Some studies have shown that pyrazole derivatives can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : Compounds similar to this compound have been found to inhibit enzymes like lactate dehydrogenase (LDH), which is involved in cancer metabolism .
Case Studies
Recent studies have highlighted the potential of pyrazole-based compounds in clinical settings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-N-butyl-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of the pyrazole core followed by sequential alkylation and carboxamide formation. Key steps include:
- Cyclization : Use of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Alkylation : Reaction with butyl bromide and ethyl iodide in DMF, using K₂CO₃ as a base at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically tested via Design of Experiments (DoE) to maximize yield.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Pyrazole ring protons (δ 7.2–8.1 ppm, splitting patterns dependent on substituents).
- Butyl/ethyl chain protons (δ 0.9–1.5 ppm for CH₃; δ 2.5–3.5 ppm for N-CH₂) .
Q. What solvent systems are effective for improving solubility in biological assays?
- Polar aprotic solvents : DMSO (10–20% v/v in aqueous buffers) is commonly used for in vitro studies.
- Co-solvents : Ethanol or PEG-400 (up to 5%) can enhance solubility without cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with altered alkyl chains (e.g., propyl instead of butyl) or electron-withdrawing groups (e.g., CF₃) on the pyrazole ring .
- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition, antimicrobial activity). For example, trifluoromethyl substitutions enhance metabolic stability but may reduce solubility .
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with the amide group and hydrophobic contacts with alkyl chains .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. How can contradictory results in cytotoxicity assays be resolved?
- Case study : If analog A shows high activity in HeLa cells but low activity in MCF-7 cells:
- Experimental variables : Check cell line-specific expression of target proteins (e.g., via Western blot).
- Assay conditions : Optimize incubation time (24–72 hr) and serum concentration (2–10% FBS) to avoid false negatives .
Key Considerations
- Synthetic challenges : Steric hindrance from the N-butyl group may slow carboxamide formation; microwave-assisted synthesis can reduce reaction time .
- Biological relevance : Prioritize analogs with balanced logP (2–3) to optimize membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
